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Introduction

Fluorine dioxide (FO2), a radical species of significant interest in atmospheric and combustion
chemistry, plays a crucial role in various chemical processes. A thorough understanding of its
thermochemical properties is paramount for accurate modeling of these complex systems. This
technical guide provides a comprehensive overview of the available thermochemical data for
the fluorine dioxide radical, including its standard enthalpy of formation, standard molar
entropy, and heat capacity. Furthermore, it details the experimental and computational
methodologies employed to determine these critical parameters.

Thermochemical Data of Fluorine Dioxide (FO2)

The following tables summarize the recommended thermochemical data for gaseous fluorine
dioxide (referred to as FOO(g) in some databases) from the NIST-JANAF Thermochemical
Tables. These values are essential for calculating reaction energies, equilibrium constants, and
predicting the spontaneity of chemical processes involving the FO2 radical.

Table 1: Standard Enthalpy of Formation (AfH°), Gibbs Free Energy of Formation (AfG°), and
Logarithm of the Equilibrium Constant of Formation (log Kf)
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Temperature (K) AfH° (kJ/mol) AfG° (kJdImol) log Kf
0 22.6 22.6 0

100 23.4 29.3 -15.309
200 24.1 38.0 -9.927

298.15 24.5 47.1 -8.252

300 245 47.3 -8.235

400 24.8 56.8 -7.420

500 24.9 66.4 -6.938

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp®)

Temperature (K) S° (J/mol-K) Cp° (J/Imol-K)
100 219.3 33.3
200 247.9 38.6
298.15 266.3 42.9
300 266.6 43.0
400 280.9 46.5
500 2924 49.0

Experimental and Computational Methodologies

The determination of the thermochemical properties of transient species like the fluorine

dioxide radical relies on a combination of advanced experimental techniques and high-level

computational chemistry methods.

Experimental Protocol: Microwave Spectroscopy

The primary experimental data underpinning the thermochemical tables for FO2 comes from

microwave spectroscopy studies. A seminal work in this area was conducted by Bogey et al.
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(1989), who observed the rotational spectrum of the FO2 radical.[1]
Experimental Setup:

The FO: radical was produced in a free-space absorption cell by reacting fluorine atoms with

molecular oxygen. The fluorine atoms were generated by a microwave discharge in a suitable
precursor gas, such as F2 or CF4, diluted in an inert gas like argon. The reaction mixture then
flowed through the absorption cell, where it was irradiated with microwave radiation.

Detection and Analysis:

The absorption of microwaves by the FO: radicals was detected using a sensitive

spectrometer. By precisely measuring the frequencies of the rotational transitions, researchers
can determine the rotational constants of the molecule. These constants are directly related to
the molecule's moments of inertia and, consequently, its geometry (bond lengths and angles).

The workflow for determining thermochemical properties from spectroscopic data can be
visualized as follows:

Experimental Determination

Microwave Spectroscopy Rotational Constants
Theoretical|Calculation Final Data

Vibrational Frequencies . . . Thermochemical Functions Thermochemical Tables
—> — —
(from theory or other experiments) Partition Function Calculation (Enthalpy, Entropy, Heat Capacity) (e.g., NIST-JANAF)

Click to download full resolution via product page

Caption: Workflow for deriving thermochemical data from spectroscopic measurements.

Computational Protocol: Ab Initio Calculations
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In addition to experimental work, ab initio quantum chemical calculations are instrumental in

determining the thermochemical properties of radicals. These "first-principles” methods solve

the electronic Schrédinger equation to predict molecular properties.

Methodology:

High-level theoretical methods, such as Coupled Cluster (CC) theory or multi-reference

methods, are employed to accurately calculate the electronic energy of the FO2 radical. To

obtain reliable thermochemical data, the following steps are typically performed:

o Geometry Optimization: The molecular geometry (bond lengths and angles) is optimized to

find the lowest energy structure.

 Vibrational Frequency Calculation: The harmonic vibrational frequencies are calculated at

the optimized geometry. These are crucial for determining the zero-point vibrational energy

(ZPVE) and the vibrational partition function.

» Electronic Energy Calculation: A high-accuracy single-point energy calculation is performed

at the optimized geometry using a large basis set.

o Thermochemical Analysis: The calculated molecular properties (rotational constants,

vibrational frequencies) are used in statistical mechanics formulas to derive the

thermochemical functions (enthalpy, entropy, and heat capacity) at various temperatures.

The logical flow of a typical ab initio thermochemical calculation is depicted below:

Input

Computational Steps

High-Level Energy
Calculation

Output

Molecular Formula (FOz2)

—> Geometry Optimization 4*

Thermochemical Data
(AfH®, S°, Cp°)

Vibrational Frequency
Calculation
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Caption: Logical workflow for ab initio thermochemical calculations.

Conclusion

The thermochemical data for the fluorine dioxide radical presented in this guide are based on
a robust combination of experimental spectroscopic measurements and theoretical
calculations. The provided tables offer a reliable foundation for researchers and scientists in
various fields, enabling more accurate modeling and a deeper understanding of chemical
systems where FOz: is a key intermediate. The detailed methodologies outlined herein provide
insight into the rigorous processes required to obtain these fundamental chemical data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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